

A Comprehensive Technical Guide to the Physicochemical Properties of Calcium Levulinate Dihydrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Calcium levulinate*

Cat. No.: *B1209534*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium levulinate dihydrate, an organic calcium salt, is a key compound in pharmaceutical formulations and nutritional supplements. Its advantageous properties, such as good solubility and bioavailability, establish it as a preferred source of calcium for both parenteral and oral dosage forms. This technical guide offers an in-depth exploration of the core physicochemical properties of **calcium levulinate** dihydrate. It presents quantitative data in structured tables, details the experimental protocols for its characterization, and provides visual workflows for key analytical procedures.

Physicochemical Properties

The fundamental physicochemical characteristics of **calcium levulinate** dihydrate are summarized below, providing a clear overview of its physical and chemical attributes.

General Properties

Property	Description
Chemical Name	Calcium di(4-oxopentanoate) dihydrate
CAS Number	5743-49-7
Chemical Formula	C10H14CaO6·2H2O
Molecular Weight	306.32 g/mol
Appearance	White or almost white, crystalline or amorphous powder. [1] It may possess a faint odor reminiscent of burnt sugar. [1]

Quantitative Physicochemical Data

The following table outlines the key quantitative physicochemical parameters of **calcium levulinate** dihydrate, crucial for its application in pharmaceutical development.

Parameter	Value
Melting Point	119-125 °C [1] [2]
pH (1 in 10 solution)	7.0-8.5 [1] [2]
Solubility in Water	Freely soluble [1] [3] [4]
Solubility in Ethanol (96%)	Very slightly soluble [3] [4]
Solubility in Methylene Chloride	Practically insoluble [3] [4]
Loss on Drying	10.5%-12.0% [2]
Calcium Content (dried basis)	97.5%-100.5% of C10H14CaO6

Crystal Structure

The crystal structure of **calcium levulinate** dihydrate is a one-dimensional coordination polymer.[\[5\]](#) The calcium ion (Ca²⁺) is situated on a twofold rotation axis and is octacoordinated.[\[5\]](#)[\[6\]](#) This coordination complex consists of two water molecules and six oxygen atoms from four symmetry-related carboxylate ligands, resulting in a distorted square-antiprismatic

geometry.^[5]^[6] The levulinate ligands function in both a bidentate chelate and a bridging mode.^[5]^[6] This arrangement generates a polymeric chain structure.^[5]^[6] The structure is further stabilized by intra- and intermolecular hydrogen bonds involving the water molecules, forming a three-dimensional network.^[5]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of **calcium levulinate** dihydrate are outlined below, based on established pharmacopeial procedures.

Determination of Melting Range

The melting range is determined using the USP <741> Class I method.

Apparatus:

- A suitable melting range apparatus with a transparent fluid bath, a stirring device, a calibrated thermometer, and a controlled heat source.
- Capillary tubes (approximately 10 cm long, 0.8-1.2 mm internal diameter, 0.2-0.3 mm wall thickness).

Procedure:

- Reduce the substance to a fine powder and, unless otherwise specified, dry it at a temperature considerably below its melting point.
- Charge the capillary tube with the dry powder to a height of 2.5-3.5 mm when packed tightly.
- Heat the bath until the temperature is approximately 10°C below the expected melting point.
- Introduce the charged capillary tube into the bath.
- Heat the bath at a rate of 1 ± 0.5 °C per minute.
- Record the temperature at which the column of the substance collapses against the side of the tube (the beginning of melting) and the temperature at which the substance becomes completely liquid (the end of melting). This range is the melting range.

pH Determination

The pH of a **calcium levulinate** dihydrate solution is measured according to USP <791>.

Apparatus:

- A calibrated pH meter with a glass electrode and a suitable reference electrode, capable of reproducing pH values to 0.02 units.

Procedure:

- Prepare a 1 in 10 solution of **calcium levulinate** dihydrate in carbon dioxide-free water.
- Standardize the pH meter using two buffer solutions for standardization whose difference in pH does not exceed 4 units and such that the expected pH of the sample falls between them.
- Rinse the electrodes thoroughly with the test solution.
- Immerse the electrodes in the sample solution and record the pH value once a stable reading is obtained. All measurements should be performed at 25 ± 2 °C.

Loss on Drying

The loss on drying is determined as per the procedure outlined in USP <731>. This test measures the amount of volatile matter driven off under specified conditions.

Apparatus:

- A shallow, glass-stoppered weighing bottle.
- A drying oven capable of maintaining the specified temperature.
- A desiccator.

Procedure:

- Tare a clean, dry, glass-stoppered weighing bottle.

- Transfer approximately 1 to 2 g of the sample to the bottle and weigh it accurately.
- Distribute the sample as evenly as possible.
- Place the loaded bottle in the drying oven, remove the stopper, and leave the stopper in the oven as well.
- Dry the sample at a pressure not exceeding 5 mm of mercury at 60°C for 5 hours.[\[7\]](#)
- Upon completion of drying, promptly close the bottle, transfer it to a desiccator to cool to room temperature, and then weigh it.
- The loss on drying is calculated as the percentage of weight lost from the original sample weight.

Identification by Infrared Absorption Spectrophotometry

This identification test is performed according to USP <197K>.

Procedure:

- Triturate 1 to 2 mg of the substance with 300 to 400 mg of dry, finely powdered potassium bromide.
- Grind the mixture until it is uniform.
- Prepare a transparent disk from the mixture using a suitable die.
- Record the infrared absorption spectrum of the disk.
- Concurrently, record the spectrum of a USP **Calcium Levulinate** Reference Standard prepared in the same manner.
- The absorption spectrum of the sample should be concordant with the spectrum of the reference standard.

Assay by Complexometric Titration

The calcium content is determined by a complexometric titration with edetate disodium (EDTA).

Reagents:

- 0.05 M Eddate Disodium (EDTA) VS
- 3 N Hydrochloric Acid
- 1 N Sodium Hydroxide
- Hydroxy Naphthol Blue indicator

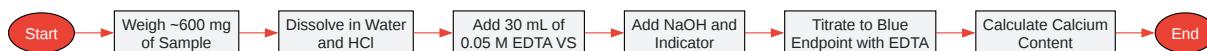
Procedure:

- Accurately weigh about 600 mg of **Calcium Levulinate**.
- Dissolve the sample in 150 mL of water containing 2 mL of 3 N hydrochloric acid.
- While stirring, add 30 mL of 0.05 M EDTA VS from a buret.
- Add 15 mL of 1 N sodium hydroxide and 300 mg of hydroxy naphthol blue indicator.
- Continue the titration with 0.05 M EDTA VS to a blue endpoint.
- Each mL of 0.05 M eddate disodium is equivalent to 13.51 mg of C₁₀H₁₄CaO₆.^[7]

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental protocols for the physicochemical characterization of **calcium levulinate** dihydrate.

[Click to download full resolution via product page](#)


Caption: Workflow for Melting Point Determination.

[Click to download full resolution via product page](#)

Caption: Workflow for pH Measurement.

[Click to download full resolution via product page](#)

Caption: Workflow for Loss on Drying Test.

[Click to download full resolution via product page](#)

Caption: Workflow for Calcium Assay by Titration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. uspbpep.com [uspbpep.com]
- 2. 731 Loss on Drying [doi.usp.org]
- 3. gmp-sop-download.com [gmp-sop-download.com]
- 4. uspbpep.com [uspbpep.com]
- 5. uspbpep.com [uspbpep.com]

- 6. pharmasciences.in [pharmasciences.in]
- 7. mubychem.net [mubychem.net]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physicochemical Properties of Calcium Levulinate Dihydrate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1209534#physicochemical-properties-of-calcium-levulinate-dihydrate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com